molecular formula C13H14N2O3 B2621409 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid CAS No. 1030610-83-3

5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid

Cat. No.: B2621409
CAS No.: 1030610-83-3
M. Wt: 246.266
InChI Key: RKXBCSGXGNOFLK-UHFFFAOYSA-N
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Description

5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a propoxy-substituted phenyl ring at the pyrazole’s 5-position. Its structure combines a pyrazole core with a carboxylic acid group at position 3 and a 2-propoxy-phenyl substituent at position 5, which may influence its physicochemical properties and binding interactions .

Properties

IUPAC Name

3-(2-propoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-7-18-12-6-4-3-5-9(12)10-8-11(13(16)17)15-14-10/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXBCSGXGNOFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid typically involves the reaction of 2-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the introduction of the carboxylic acid group at the 3-position of the pyrazole ring through a carboxylation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid serves as a crucial building block in the synthesis of various complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of new compounds with desired properties.

Coordination Chemistry
The compound is utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its importance in catalysis and materials science.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, which could lead to therapeutic applications for inflammatory diseases.

Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects. It is being explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Medicinal Applications

Therapeutic Agent Development
Ongoing research is focused on the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Its unique chemical properties may allow it to interact with specific biological targets effectively.

Metabolic Disorders
Patents have been filed indicating the potential use of derivatives of this compound in treating metabolic disorders such as dyslipidemia and type 2 diabetes. These compounds may enhance insulin sensitivity and reduce cardiovascular risks associated with these conditions .

Industrial Applications

Material Science
Due to its unique chemical properties, this compound is explored for developing new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Data Summary Table

Application Area Description
Organic Synthesis Building block for complex organic molecules; used as a ligand in coordination chemistry
Biological Activity Exhibits antimicrobial, anti-inflammatory, and anticancer properties
Medicinal Uses Potential therapeutic agent for cancer and infectious diseases; treatment for metabolic disorders
Industrial Use Development of new materials such as polymers and coatings

Case Studies

  • Antimicrobial Activity Study
    A study conducted on the antimicrobial effects of this compound revealed significant inhibition against several bacterial strains, indicating its potential as a new antibiotic candidate.
  • Anti-inflammatory Mechanism Research
    Research investigating the anti-inflammatory mechanisms of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development against chronic inflammatory conditions.
  • Anticancer Efficacy Trials
    In vitro trials showed that this compound could induce apoptosis in specific cancer cell lines, providing a basis for further exploration into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly impact molecular properties. For example:

  • 5-[4-(Isopropoxy)phenyl]-1H-pyrazole-3-carboxylic acid (synonym: 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid) features a para-isopropoxy group.
  • 5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid (QA-3135) replaces the alkoxy group with an electron-withdrawing chloro substituent.

Heterocyclic vs. Aromatic Substituents

  • 5-(2-Furyl)-1H-pyrazole-3-carboxylic acid incorporates a furan ring instead of phenyl. The furyl group’s heteroaromatic nature reduces molecular weight (192.17 g/mol) and increases polarity compared to the target compound’s phenyl-propoxy substituent .
  • 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid includes a pyridine ring, introducing nitrogen atoms that enhance hydrogen-bond acceptor capacity. Such structural differences may improve binding affinity in enzyme pockets .

Alkoxy Chain Length and Lipophilicity

  • 5-(4-Ethoxy-phenyl)-2H-pyrazole-3-carboxylic acid () has a shorter ethoxy chain, reducing lipophilicity (logP) compared to the target compound’s propoxy group. Longer chains (e.g., propoxy) generally enhance membrane permeability but may hinder solubility .

Key Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Notes
5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid 2-propoxy-phenyl (C₆H₄-OCH₂CH₂CH₃) Not reported Moderate lipophilicity; ortho-substitution may limit steric hindrance
5-[4-(Isopropoxy)phenyl]-1H-pyrazole-3-carboxylic acid 4-isopropoxy-phenyl (C₆H₄-OCH(CH₃)₂) Not reported Higher steric bulk; para-substitution enhances planarity
5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid (QA-3135) 2-chloro-phenyl (C₆H₄-Cl) Not reported Electron-withdrawing; may increase acidity
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid 2-furyl (C₄H₃O) 192.17 Lower molecular weight; heteroaromatic polarity
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid (4BC) Benzodioxole + dihydroxy-phenyl 368.34 High polarity due to hydroxyl groups; studied in Hsp90 inhibition

Research Findings

  • Docking Studies : Pyrazole-carboxylic acids like 4BC () were evaluated using GOLD docking and consensus scoring. Substituent position and polarity significantly influenced docking scores, with hydroxyl groups (e.g., 4BC) showing higher affinity for targets like Hsp90 .
  • Synthetic Accessibility : The target compound’s ortho-propoxy group may require specialized synthetic routes, such as nucleophilic substitution or coupling reactions, similar to methods for 5-bromo derivatives ().

Mechanistic and Functional Insights

  • Electronic Effects : Electron-donating groups (e.g., alkoxy) may enhance π-π stacking in hydrophobic pockets, while electron-withdrawing groups (e.g., chloro) could improve electrostatic interactions .

Biological Activity

5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound has a complex structure characterized by a pyrazole ring fused with a carboxylic acid group and a propoxy-substituted phenyl group. This unique configuration suggests various interaction possibilities within biological systems, influencing its lipophilicity and solubility, which are critical for biological activity .

Biological Activities

1. Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including Bacillus subtilis and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL for certain derivatives .

2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. For instance, in animal models, compounds with similar structures have been tested for their ability to inhibit inflammatory responses induced by carrageenan. Results showed comparable effectiveness to established anti-inflammatory drugs like indomethacin .

3. Anticancer Activity
Emerging studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the inhibition of key enzymes or receptors associated with cancer progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways . Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, further contributing to its anticancer effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives against Mycobacterium tuberculosis (MTB). Compounds were screened at concentrations of 6.25 µg/mL, showing significant inhibition compared to standard drugs like rifampin .

Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were tested for their anti-inflammatory properties using a rat model. The results indicated that certain compounds exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as therapeutic agents for inflammatory diseases .

Data Tables

Activity Type Tested Compound MIC (mg/mL) Comparison Drug Effectiveness
AntimicrobialThis compound12.5AmpicillinModerate
Anti-inflammatoryPyrazole Derivative A-IndomethacinComparable
AnticancerPyrazole Derivative B-DoxorubicinSignificant inhibition

Q & A

Basic: What are the optimal synthetic routes for 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid?

Answer:
The synthesis typically involves condensation and cyclocondensation reactions. For pyrazole derivatives, a common approach starts with ethyl 2-cyano-3-ethoxyacrylate, which undergoes condensation with 4-methylbenzenesulfonylhydrazide to form intermediates like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate . Cyclocondensation with reagents such as urea, thiourea, or formic acid facilitates pyrazole ring formation. The 2-propoxy-phenyl substituent can be introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature. Optimization requires monitoring reaction progress via TLC and intermediate purification via recrystallization or column chromatography .

Basic: Which spectroscopic methods are effective for characterizing this compound?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with aromatic protons (6.5–8.5 ppm) and pyrazole carbons (140–160 ppm) as key signals .
  • IR spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm1^{-1}) and pyrazole C=N (1550–1600 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to confirm molecular weight and substituent positions .

Advanced: How can computational methods improve the synthesis design of this compound?

Answer:
Computational reaction path searches based on quantum chemical calculations (e.g., DFT) predict feasible intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates quantum calculations with information science to prioritize reaction conditions (solvent, catalyst, temperature) that maximize yield . Machine learning models trained on existing pyrazole synthesis data can also predict regioselectivity in cyclocondensation steps, enabling rational design .

Advanced: How to resolve contradictions in reaction yields reported in literature?

Answer:
Discrepancies often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). Employ statistical design of experiments (DoE) to systematically vary factors like temperature, stoichiometry, and solvent polarity. For instance, a central composite design (CCD) can identify interactions between variables and optimize conditions for reproducibility . Cross-validation with kinetic studies (e.g., monitoring activation energy via DSC) further clarifies mechanistic outliers .

Basic: What are common impurities encountered during synthesis?

Answer:
Key impurities include:

  • Unreacted intermediates : Residual hydrazide or cyanoacrylate derivatives, detectable via HPLC .
  • Regioisomers : Incorrect substitution on the pyrazole ring, identified by 1H^1H-NMR coupling patterns .
  • Oxidation byproducts : Carboxylic acid derivatives may form esters or anhydrides under acidic conditions, removable via acid-base extraction .

Advanced: How to design a reaction mechanism study for this compound's formation?

Answer:
Mechanistic studies require:

  • Isotopic labeling : 15N^{15}N-labeled hydrazines track nitrogen incorporation into the pyrazole ring via mass spectrometry .
  • Computational modeling : Transition state analysis (e.g., using Gaussian software) identifies rate-determining steps, such as cyclocondensation barriers .
  • Kinetic profiling : In situ FTIR or Raman spectroscopy monitors real-time bond formation/cleavage, correlating with proposed intermediates .

Basic: What solvents and conditions favor high purity in the final product?

Answer:

  • Polar aprotic solvents : DMF or DMSO enhance solubility of intermediates during cyclocondensation .
  • Acidic workup : Post-reaction treatment with dilute HCl precipitates the carboxylic acid form, reducing ester byproducts .
  • Purification : Sequential solvent extraction (e.g., ethyl acetate/water) followed by recrystallization from ethanol/water mixtures improves purity >95% .

Advanced: What strategies minimize side reactions in pyrazole ring formation?

Answer:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) accelerate cyclization while suppressing aldol condensation side reactions .
  • Microwave-assisted synthesis : Controlled dielectric heating reduces reaction time and thermal decomposition .
  • Protecting groups : Temporary protection of the carboxylic acid (e.g., as methyl ester) prevents undesired acylation during pyrazole formation .

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